N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a propan-2-ylphenyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-isopropylbenzaldehyde with cyclohexanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with hydroxylamine hydrochloride under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine moiety can act as a nucleophile, participating in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine
- N-[2-(4-ethylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine
- N-[2-(4-propylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine
Uniqueness
N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
90735-86-7 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16-17/h5,7-11,17H,3-4,6H2,1-2H3 |
InChI Key |
MXTPOFHRUVKSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CCCCC2=NO |
Origin of Product |
United States |
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